molecular formula C10H14ClNO2 B13577380 Methyl4-amino-2,6-dimethylbenzoatehydrochloride

Methyl4-amino-2,6-dimethylbenzoatehydrochloride

Cat. No.: B13577380
M. Wt: 215.67 g/mol
InChI Key: YXSOHYVTBXLUFA-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,6-dimethylbenzoate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₄ClNO₂. It is a derivative of benzoic acid and is characterized by the presence of an amino group and two methyl groups on the benzene ring, as well as a methyl ester and hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl 4-amino-2,6-dimethylbenzoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is used as an intermediate in the synthesis of various chemical derivatives, which can be further utilized in different chemical reactions and studies.

Biology:

    Biological Studies: The compound is used in biological research to study its effects on different biological systems and its potential as a biochemical tool.

Medicine:

    Pharmaceutical Research: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is investigated for its potential therapeutic properties and its role as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-amino-3,5-dimethylbenzoate hydrochloride
  • Methyl 4-amino-2,6-dimethylbenzoate
  • Ethyl 4-amino-2,6-dimethylbenzoate hydrochloride

Comparison: Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of both an amino group and a methyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, highlighting its uniqueness in various research and industrial contexts .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl 4-amino-2,6-dimethylbenzoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-6-4-8(11)5-7(2)9(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H

InChI Key

YXSOHYVTBXLUFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)N.Cl

Origin of Product

United States

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